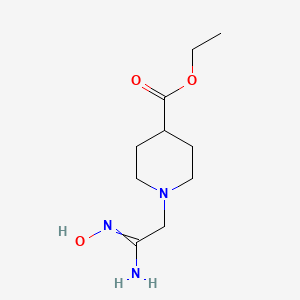

Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate

CAS No.:

Cat. No.: VC15871518

Molecular Formula: C10H19N3O3

Molecular Weight: 229.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19N3O3 |

|---|---|

| Molecular Weight | 229.28 g/mol |

| IUPAC Name | ethyl 1-(2-amino-2-hydroxyiminoethyl)piperidine-4-carboxylate |

| Standard InChI | InChI=1S/C10H19N3O3/c1-2-16-10(14)8-3-5-13(6-4-8)7-9(11)12-15/h8,15H,2-7H2,1H3,(H2,11,12) |

| Standard InChI Key | XSDBRCLNOMYTKI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CCN(CC1)CC(=NO)N |

Introduction

Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate is a complex organic compound belonging to the class of piperidinecarboxylic acids. It features a piperidine ring, a carboxylic acid functional group, and unique side chains that contribute to its chemical reactivity and biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Synthesis

The synthesis of Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate typically involves multiple steps under controlled conditions. A base such as triethylamine is often used to facilitate the reaction and ensure a high yield and purity of the final product. Purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions and Versatility

Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate can undergo various chemical reactions due to its functional groups. These reactions highlight its versatility in synthetic organic chemistry, making it a valuable intermediate in the synthesis of more complex molecules.

Biological Activity and Potential Applications

Research suggests that compounds with similar structures to Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate may modulate enzyme activities or receptor functions, leading to biological effects such as anti-inflammatory or analgesic properties. Detailed studies are necessary to elucidate specific molecular targets and pathways involved in its action.

Comparison with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Potential Applications |

|---|---|---|---|

| Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate | C10H19N3O3 | 229.28 g/mol | Medicinal chemistry, potential therapeutic applications |

| Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | C10H19NO3 | 201.26 g/mol | Various biological activities, potential in drug development |

| Ethyl piperidine-4-carboxylate | C8H15NO2 | 157.21 g/mol | Basic building block in organic synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume